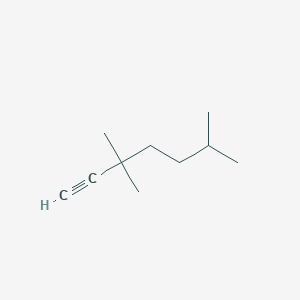

3,3,6-Trimethylhept-1-yne

Description

Structure

3D Structure

Properties

CAS No. |

61076-01-5 |

|---|---|

Molecular Formula |

C10H18 |

Molecular Weight |

138.25 g/mol |

IUPAC Name |

3,3,6-trimethylhept-1-yne |

InChI |

InChI=1S/C10H18/c1-6-10(4,5)8-7-9(2)3/h1,9H,7-8H2,2-5H3 |

InChI Key |

CPJCSGNJXXSWEH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCC(C)(C)C#C |

Origin of Product |

United States |

Chemical Transformations and Reactivity Profiles of 3,3,6 Trimethylhept 1 Yne

Regio- and Stereoselective Hydrofunctionalization Reactions of Branched Terminal Alkynes

The presence of a bulky tert-butyl-like group adjacent to the alkyne functionality in 3,3,6-trimethylhept-1-yne introduces significant steric hindrance. This structural feature profoundly influences the regioselectivity of addition reactions across the carbon-carbon triple bond, often favoring the formation of branched or internal products over linear ones.

Reductive Hydration for Branched Alcohol Production

The anti-Markovnikov reductive hydration of terminal alkynes is a powerful method for synthesizing linear alcohols. This transformation involves the concurrent hydration of the alkyne and hydrogenation of the resulting aldehyde intermediate. Air-stable half-sandwich ruthenium complexes have been identified as highly active catalysts for this process. organic-chemistry.orgnih.gov These reactions proceed under mild conditions, typically at ambient temperature, using formic acid as the reductant. nih.govacs.org The catalyst's design, often featuring a tridentate nitrogen-based ligand, is crucial for its stability and high activity, allowing for efficient conversion of a wide array of terminal alkynes. organic-chemistry.orgacs.org

For a sterically hindered alkyne like this compound, this method would yield the corresponding linear alcohol, 3,3,6-trimethylheptan-1-ol. The reaction mechanism involves three simultaneous catalytic cycles: the decarboxylation of formic acid, the anti-Markovnikov hydration of the alkyne to an aldehyde, and the subsequent hydrogenation of the aldehyde to the primary alcohol. organic-chemistry.orgnih.gov

Conversely, Markovnikov hydration of terminal alkynes, typically catalyzed by ruthenium(II) complexes in solvents like polyethylene (B3416737) glycol (PEG-400), leads to the formation of methyl ketones. researchgate.netlibretexts.org For this compound, this would result in the formation of 3,3,6-trimethylheptan-2-one.

Table 1: Catalytic Systems for Reductive Hydration of Terminal Alkynes

| Catalyst System | Reagents & Conditions | Product Type from this compound | Selectivity |

|---|---|---|---|

| Half-sandwich Ruthenium Complex | Formic acid, aqueous THF, ambient temp. organic-chemistry.orgacs.org | 3,3,6-Trimethylheptan-1-ol | Anti-Markovnikov |

| RuCpCl(dppm) | Water, 100 °C organic-chemistry.org | 3,3,6-Trimethylheptanal | Anti-Markovnikov (aldehyde) |

Catalytic Hydroboration and Internal-Selective Borylcupration

Catalytic hydroboration is a key method for producing vinylboronates from alkynes. The regioselectivity of this reaction is highly dependent on the catalyst system. While many catalysts yield terminal (β) vinylboronates, copper-N-heterocyclic carbene (NHC) complexes have been developed for the selective synthesis of internal (α) vinylboronates from terminal alkynes. researchgate.net The steric and electronic properties of the NHC ligand are critical in directing the boryl group to the internal carbon. researchgate.netchemrxiv.org

For an alkyne such as this compound, an α-selective hydroboration would produce (E)-2-boryl-3,3,6-trimethylhept-1-ene. This transformation is typically achieved using a copper catalyst ligated by a sterically demanding NHC ligand in the presence of a diboron (B99234) reagent like bis(pinacolato)diboron (B136004) (B2pin2). researchgate.netcore.ac.uk The use of cyclic(alkyl)(amino)carbene (CAAC) ligands with copper catalysts has also been shown to favor the formation of the internal alkenylboron regioisomer through an α-selective borylcupration. nih.govresearchgate.net

The steric hindrance of the alkyne substrate itself can also promote internal selectivity. To prevent double addition to the alkyne, sterically hindered boranes like disiamylborane (B86530) (Sia2BH) or 9-borabicyclo[3.3.1]nonane (9-BBN) are often employed. libretexts.orgutexas.edu

Table 2: Catalysts for Selective Hydroboration of Terminal Alkynes

| Catalyst/Reagent | Product from this compound | Selectivity | Key Feature |

|---|---|---|---|

| NHC-Cu Complex / B2pin2 | (E)-2-Boryl-3,3,6-trimethylhept-1-ene | α-selective researchgate.net | Sterically demanding NHC ligand directs boron to internal position. chemrxiv.org |

| CAAC-Cu Complex / B2pin2 | (E)-2-Boryl-3,3,6-trimethylhept-1-ene | α-selective nih.gov | Strongly σ-donating CAAC ligand overrides typical β-selectivity. nih.gov |

α-Selective Hydrostannylation for Branched Alkenylstannane Synthesis

Hydrostannylation of terminal alkynes provides a direct route to synthetically versatile alkenylstannanes. While radical conditions or certain transition metal catalysts typically yield linear (E)- or (Z)-β-adducts, achieving α-selectivity to form branched alkenylstannanes is more challenging. Copper-catalyzed systems have emerged as a universal solution for the α-selective hydrostannylation of terminal alkynes, regardless of their steric or electronic properties. rsc.org

This reaction can be performed using a distannane or a silylstannane as the tin source, a copper(I) catalyst such as Cu(OAc)2, a phosphine (B1218219) ligand like tricyclohexylphosphine (B42057) (PCy3), and water as a protic reagent. rsc.org For this compound, this method would produce 2-(tributylstannyl)-3,3,6-trimethylhept-1-ene. Heterobimetallic catalysts, such as a combination of (NHC)Cu and an iron complex, have also been shown to effectively produce α-vinylstannanes from alkyl-substituted alkynes. nsf.gov In contrast, magnesium-based catalysts like MgBu2 tend to favor the formation of β-(E)-vinylstannanes. organic-chemistry.orgkaust.edu.sa

Table 3: Research Findings on α-Selective Hydrostannylation of Terminal Alkynes

| Catalyst System | Stannylating Agent | Conditions | Product from this compound | Selectivity |

|---|---|---|---|---|

| Cu(OAc)2 / PCy3 rsc.org | Me3Si–SnBu3 | Toluene, H2O | 2-(tributylstannyl)-3,3,6-trimethylhept-1-ene | α-selective |

| (MeIMes)Cu / FeCp(CO)2 nsf.gov | Bu3SnH | THF, 23 °C | 2-(tributylstannyl)-3,3,6-trimethylhept-1-ene | α-selective |

Branched-Selective Hydroacylation to α,β-Unsaturated Ketones

The intermolecular hydroacylation of alkynes with aldehydes is an atom-economical method to synthesize α,β-unsaturated ketones. Controlling regioselectivity is a key challenge, as either linear or branched enones can be formed. For the synthesis of branched ketones from terminal alkynes, chelation-assisted rhodium-catalyzed systems are effective. oup.com For example, the reaction of an aldehyde with an alkyne in the presence of a rhodium catalyst and a co-catalytic amine like 2-amino-3-picoline can selectively produce the branched hydroacylation product. oup.comelsevierpure.com

More recently, methods using acylsilanes as an alternative acyl source have been developed. A photo-induced and copper-promoted coupling between an alkanoylsilane and a terminal alkyne yields the branched α,β-enone. oup.com This reaction is thought to proceed via a siloxycarbene intermediate. oup.com Nickel-catalyzed systems have also been reported for the hydroacylation of alkynes with aldehydes. acs.orgorganic-chemistry.org

When applied to this compound, a branched-selective hydroacylation with an aldehyde (R-CHO) would yield 2-(3,3-dimethylbutyl)-1-R-prop-2-en-1-one.

Table 4: Catalytic Approaches for Branched-Selective Hydroacylation

| Catalyst System | Acyl Source | Conditions | Product Type |

|---|---|---|---|

| Rhodium / 2-amino-3-picoline oup.com | Aldehyde | Toluene, heat | Branched α,β-Unsaturated Ketone |

| Copper(I) / photo-irradiation oup.com | Acylsilane | Organic solvent, light | Branched α,β-Unsaturated Ketone |

Hydroallylation and Hydrocyanation via Transition Metal Catalysis

Hydroallylation The hydroallylation of terminal alkynes is a method for forming carbon-carbon bonds, leading to 1,4-dienes. Copper-catalyzed hydroalkylation using alkyl triflates as coupling partners and a siloxane as a hydride source proceeds with excellent anti-Markovnikov regioselectivity to give exclusively (E)-alkenes. acs.org This suggests that for this compound, the reaction would likely produce a linear (E)-allylated product. Cobalt-catalyzed systems have also been investigated for the branched-selective hydroallylation of terminal alkynes. chinesechemsoc.org

Hydrocyanation The addition of a hydrogen and a cyanide group across a triple bond can be achieved using nickel catalysis. bohrium.comorganic-chemistry.org To avoid the use of highly toxic HCN gas, alternative cyanide sources like zinc cyanide (Zn(CN)2) with water as the hydrogen source, or malononitrile-based reagents, have been developed. organic-chemistry.orgacs.orgacs.orgnih.gov For aliphatic alkynes with bulky substituents, nickel-catalyzed hydrocyanation with acetone (B3395972) cyanohydrin has been shown to favor the branched vinyl nitrile. acs.org Therefore, the hydrocyanation of this compound is expected to produce 2-cyano-3,3,6-trimethylhept-1-ene.

Table 5: Transition Metal-Catalyzed Hydrofunctionalization

| Reaction | Catalyst System | Reagents | Expected Major Product from this compound | Selectivity |

|---|---|---|---|---|

| Hydroallylation | Copper(I) / NHC ligand acs.org | Allyl triflate, (Me2HSi)2O | (E)-1-allyl-3,3,6-trimethylhept-1-ene | Linear (Anti-Markovnikov) |

Regio- and Stereoselective Hydrosilylation

Hydrosilylation of alkynes is a primary method for synthesizing vinylsilanes, which are valuable intermediates in organic synthesis. bohrium.com Platinum catalysts, such as Karstedt's catalyst or complexes with specific phosphine ligands, are commonly used. qualitas1998.netorganic-chemistry.orgacs.org The reaction typically proceeds via a syn-addition of the Si-H bond across the triple bond. qualitas1998.net

For terminal alkynes like this compound, hydrosilylation can lead to three possible isomers: the α-adduct, the (E)-β-adduct, and the (Z)-β-adduct. The regioselectivity is highly dependent on the catalyst, the silane (B1218182), and the alkyne's steric profile. researchgate.net While many systems favor the linear (E)-β-isomer, the significant steric bulk of the substituent in this compound can influence the selectivity. The use of certain N-heterocyclic carbene (NHC) platinum(0) complexes allows for control over the regioselectivity, and by choosing the appropriate catalyst-silane combination, different isomers can be targeted. researchgate.net For instance, combining a platinum catalyst with a bulky phosphine ligand like t-Bu3P and tetramethyldisiloxane has been shown to achieve excellent regio- and stereoselectivity in a one-pot hydrocarbation process involving an initial hydrosilylation step. organic-chemistry.org

Table 6: Catalytic Systems for Hydrosilylation of Terminal Alkynes

| Catalyst System | Silane | Key Feature | Predominant Isomer Type |

|---|---|---|---|

| Pt/TiO2 qualitas1998.net | Triethylsilane | Heterogeneous, recyclable catalyst promoting syn-addition. | β-(E) and α isomers |

| t-Bu3P−Pt(DVDS) organic-chemistry.org | Tetramethyldisiloxane | High regio- and stereoselectivity for subsequent cross-coupling. | β-(E) isomer |

Dimerization and Oligomerization Pathways of Branched Terminal Alkynes

The dimerization of terminal alkynes is an atom-economical method for constructing unsaturated C4 skeletons, which are foundational motifs in numerous natural products and functional materials. thieme-connect.com However, controlling the chemo-, regio-, and stereoselectivity is a primary challenge. thieme-connect.com For a terminal alkyne, dimerization can theoretically yield three enyne isomers: a geminal "head-to-tail" adduct and two linear "head-to-head" adducts (E and Z isomers). nih.gov

The regiochemical outcome of alkyne dimerization is highly dependent on the catalyst system and reaction conditions employed. thieme-connect.com Two principal mechanistic pathways are generally proposed for transition-metal-catalyzed dimerization: one involving a metal-vinylidene intermediate and another proceeding through oxidative addition of the C-H bond. csic.es

Head-to-Tail Dimerization: This pathway, also known as Markovnikov dimerization, results in the formation of 2,4-disubstituted gem-enynes. wiley-vch.de It is often explained by a series of steps including the oxidative addition of the alkyne C-H bond to a metal center, creating a hydride-alkynyl species. csic.es This is followed by the insertion of a second alkyne molecule into the metal-carbon bond (carbometalation) and subsequent reductive elimination to release the gem-enyne product. csic.eswiley-vch.de For instance, gold catalysts have been shown to selectively produce branched 'head-to-tail' dimers from aliphatic terminal alkynes. nih.gov Similarly, metal-free catalysis using a pyridonate borane (B79455) complex can achieve gem-selective dimerization through a cycle involving C-H cleavage, 1,2-carboboration, and protodeborylation. rsc.org The steric bulk of branched alkynes like this compound can favor this pathway under specific catalytic conditions, as seen with cobalt catalysts where sterically demanding ligands promote the formation of gem-1,3-enynes. frontiersin.org

Head-to-Head Dimerization: This anti-Markovnikov pathway produces E- and Z-1,4-disubstituted enynes. wiley-vch.de The mechanism can proceed via the same initial hydride-alkynyl intermediate, but the second alkyne insertion occurs into the metal-hydride bond (hydrometalation) instead of the metal-carbon bond. csic.es Subsequent reductive elimination yields the linear enyne. frontiersin.org The stereoselectivity (E vs. Z) is often controlled by the choice of ligands on the metal catalyst. For example, with cobalt catalysts, bidentate phosphine ligands can favor E-configured products, while certain tridentate ligands can lead to Z-isomers. researchgate.netnih.gov Iron catalysts have also been extensively used to achieve selective head-to-head dimerization, with additives like NaOtBu influencing the E/Z selectivity. frontiersin.org

Table 1: Catalyst Control in Terminal Alkyne Dimerization

| Catalyst System | Predominant Product | Dimerization Type | Reference |

|---|---|---|---|

| tBuXPhosAuNTf₂ / NaOAc | Branched gem-Enyne | Head-to-Tail | nih.gov |

| Pyridonate Borane Complex | gem-1,3-Enyne | Head-to-Tail | rsc.org |

| Co(II)-TriPhostBu | gem-1,3-Enyne | Head-to-Tail | frontiersin.org |

| [Rh(cod)Cl]₂ / PPh₃ | gem-Enyne | Head-to-Tail | wiley-vch.de |

| Iron(0) Complex / KOtBu | E-1,3-Enyne | Head-to-Head | frontiersin.org |

| Cobalt-dppp Complex | (E)-1,3-Enyne | Head-to-Head | researchgate.net |

| Cobalt-TriPhos Complex | (Z)-1,3-Enyne | Head-to-Head | researchgate.net |

The cross-dimerization of two different terminal alkynes to form a single enyne product is a significant synthetic challenge due to the potential for four different products (two homodimers and two cross-dimers). researchgate.net Achieving high selectivity requires precise control over reactivity. Key strategies often involve exploiting differences in the steric or electronic properties of the two alkyne substrates.

One effective approach is to couple a sterically bulky terminal alkyne, such as triisopropylsilylacetylene, with a less hindered alkyne. rsc.org Rhodium catalyst systems have been shown to efficiently promote this (E)-selective cross-dimerization. rsc.org In many systems, the chemoselectivity is governed by the C-H acidity of the alkynes, where the more acidic alkyne serves as the "donor" and the other acts as the "acceptor". nih.gov For branched alkynes like this compound, its steric profile would likely dictate its role in such a reaction. Palladium-catalyzed protocols have also been developed that enable the cross-addition of silylacetylenes to unactivated terminal alkynes. nsf.gov Furthermore, cobalt-catalyzed systems using specific tridentate phosphine ligands have achieved head-to-tail cross-dimerization between aryl-substituted and alkyl-substituted alkynes. nih.gov

While dimerization is a controlled process, terminal alkynes can also undergo oligomerization or polymerization under certain conditions. thieme-connect.comresearchgate.net For sterically hindered terminal alkynes like this compound, homopolymerization can be difficult. The reaction of terminal alkynes with Ru-carbene metathesis catalysts, for instance, leads to the formation of a less reactive, bulky carbene that can hinder further propagation. acs.orgnih.gov

Despite these challenges, controlled polymerization of hindered alkynes is achievable with specific catalytic systems. Group-IV catalysts with sterically hindered chelating phenoxide ligands have been investigated for the polymerization of α-olefins and the cyclotrimerization of 1-alkynes. bris.ac.uk Research has also demonstrated that sterically hindered aliphatic alkynes can be polymerized using certain catalysts to yield high molecular weight cyclic polyacetylenes. nsf.gov Another strategy involves the controlled alternating metathesis copolymerization, where a terminal alkyne is copolymerized with a more reactive monomer like a cyclic enol ether, overcoming the hindrance to homopolymerization. acs.orgnih.gov

Stereoselective Functionalization of Branched Terminal Alkynes

The carbon-carbon triple bond of this compound is a versatile functional handle for introducing new stereocenters. Modern catalytic methods allow for high levels of stereocontrol in these transformations.

Stereodivergent synthesis enables the selective formation of either E- or Z-alkene isomers from a single alkyne precursor, typically by tuning the catalyst or reaction conditions. rsc.orgnih.gov This approach offers powerful control over product geometry.

A prominent example is the stereodivergent semi-hydrogenation of alkynes. Catalytic systems based on cobalt, ruthenium, and other transition metals have been developed that can be switched to produce either the E- or Z-alkene by modulating factors like ligand structure or the concentration of an additive like water. rsc.orgnih.gov For instance, a di-Co(III) complex can switch stereoselectivity between E- and Z-alkenes simply by adjusting the amount of water present. nih.gov Ligand control is another powerful tool. In a dual photoredox and nickel-catalyzed difunctionalization of terminal alkynes, using a terpyridine ligand resulted in E-selective 1,3-dienes, whereas switching to a 1,10-phenanthroline (B135089) ligand yielded Z-selective isomers. nih.gov Similarly, nickel-catalyzed regiodivergent hydrocyanation of terminal alkynes can produce either linear (anti-Markovnikov) or branched (Markovnikov) vinyl nitriles by selecting different phosphine ligands. acs.org

Table 2: Ligand/Condition Control in Stereodivergent Reactions of Alkynes

| Reaction Type | Catalyst/Ligand 1 | Product 1 | Catalyst/Ligand 2 | Product 2 | Reference |

|---|---|---|---|---|---|

| Semi-hydrogenation | di-Co(III) complex (low H₂O) | Z-alkene | di-Co(III) complex (high H₂O) | E-alkene | nih.gov |

| Sulfonyl-vinylation | Ni(OAc)₂ / terpyridine | E-1,3-diene | NiCl₂·dppf / 1,10-phenanthroline | Z-1,3-diene | nih.gov |

| Hydrocyanation | Ni(cod)₂ / Xantphos | Linear vinyl nitrile | Ni(cod)₂ / dppf | Branched vinyl nitrile | acs.org |

Introducing chirality through the functionalization of the alkyne moiety is a key strategy for synthesizing valuable enantioenriched molecules. chinesechemsoc.org This is achieved by employing chiral catalysts or ligands that can differentiate between the two prochiral faces of the triple bond or control the geometry of intermediates.

A variety of asymmetric transformations have been developed for terminal alkynes. Synergistic Rh/Cu catalysis using a chiral ligand enables the highly enantioselective allylic alkylation of terminal alkynes with racemic allylic carbonates to form chiral 1,4-enynes. organic-chemistry.org The development of novel chiral ligands is central to this field. For example, chiral UNT ligands have been effective for asymmetric induction in iron- and cobalt-catalyzed hydrofunctionalization of alkynes, demonstrating high reactivity and enantioselectivity. acs.org Palladium relay catalysis, which utilizes two distinct phosphine ligands (one achiral, one chiral) in a single pot, has been used for the asymmetric double hydroxycarbonylation of terminal alkynes to produce chiral succinic acids with excellent enantiomeric excess. researchgate.net Furthermore, the judicious placement of fluorine atoms in chiral ligands has been shown to have a massive effect on chiral induction in metal-catalyzed asymmetric transformations, including the copper-catalyzed allenylation of terminal alkynes. rsc.org

Stereoselective Diphosphination

The addition of P-P bonds across the carbon-carbon triple bond of alkynes, known as diphosphination, is a powerful method for the synthesis of 1,2-diphosphinoethenes. These products are valuable as ligands in catalysis and coordination chemistry. The stereochemical outcome of this reaction is crucial and can often be controlled by the choice of catalyst or reaction conditions.

A Brønsted base-mediated stereoselective diphosphination of terminal alkynes with diphosphanes has been developed to produce (E)-1,2-diphosphinoethenes in good yields. nih.gov For aliphatic terminal alkynes, which are structurally analogous to this compound, the use of a base like lithium bis(trimethylsilyl)amide (LiN(TMS)₂) or sodium bis(trimethylsilyl)amide (NaN(TMS)₂) has been found to be effective. nih.gov This approach provides a valuable alternative to transition-metal-catalyzed or radical-promoted methods. nih.gov

While specific data for this compound is not available, the reaction of the sterically hindered 3,3-dimethyl-1-butyne (B43207) has been documented. The photoinduced bisphosphination of alkynes with phosphorus interelement compounds, such as Ph₂P(S)-PPh₂, can yield vic-1,2-bisphosphinoalkenes with good stereoselectivity. researchgate.net For instance, the reaction with various branched-chain alkynes proceeds to give the corresponding adducts in moderate to good yields and with high E/Z selectivity. researchgate.net

| Substrate (Analog) | Reagent | Conditions | Product | Yield | Stereoselectivity (E/Z) | Reference |

| 3,3-Dimethyl-1-butyne | Ph₂P(O)-PPh₂ | AIBN, heat | (E)-1-(diphenylphosphinyl)-2-(diphenylphosphino)-3,3-dimethyl-1-butene | - | High E selectivity | researchgate.net |

| Aliphatic Terminal Alkynes | Diphosphanes | NaN(TMS)₂ | (E)-1,2-Diphosphinoethenes | Good | High E selectivity | nih.gov |

Carbon-Carbon Bond Forming Reactions Involving Branched Alkyne Derivatives

The differential dihydrofunctionalization of terminal alkynes allows for the transformation of both π-bonds in a single operation, offering a rapid increase in molecular complexity. One such method is the reductive three-component coupling of a terminal alkyne, an aryl halide, and a boron source like pinacolborane (HBpin). This reaction is promoted by a cooperative copper/palladium catalyst system and results in the formation of benzylic alkyl boronates. pearson.com The process involves the hydrofunctionalization of both π-bonds of the alkyne. pearson.com

The reaction demonstrates excellent substrate scope and functional group compatibility. pearson.com Although direct examples with this compound are not reported, the methodology has been successfully applied to other terminal alkynes, including those with significant steric bulk. The proposed mechanism involves a copper-catalyzed hydroboration, followed by a second hydrocupration. The resulting bimetallic intermediate then undergoes a palladium-catalyzed cross-coupling to yield the final product. pearson.com

A related nickel-catalyzed reductive coupling of alkynes and aldehydes also provides a route to functionalized products. These reactions can be controlled to selectively produce silylated allylic alcohols. sigmaaldrich.comsigmaaldrich.com The use of N-heterocyclic carbene (NHC) ligands on nickel is often crucial for achieving high selectivity. nih.gov

| Alkyne | Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Product Type | Reference |

| Terminal Alkynes | Aryl Halides | Pinacolborane | Cu/Pd | Benzylic Alkyl Boronates | pearson.com |

| Terminal Alkynes | Aldehydes | Organosilanes | Ni(0) with NHC ligand | Silylated Allylic Alcohols | nih.govsigmaaldrich.com |

Allylation reactions involving alkynes provide access to valuable 1,4-dienes and other allylic structures. Transition metal catalysis, particularly with rhodium and cobalt, has enabled highly regioselective and atom-economic transformations.

Rhodium-catalyzed allylation of terminal alkynes offers a route to branched allylic functionalized structures. numberanalytics.comsnnu.edu.cn This method is atom-economic compared to traditional allylic substitution or oxidation reactions. numberanalytics.comsnnu.edu.cn The reaction can be applied to a broad scope of terminal alkynes for C-O, C-S, C-N, and C-C bond formation. numberanalytics.comsnnu.edu.cn More recently, a cobalt-hydride-catalyzed Markovnikov-type hydroallylation of terminal alkynes with allylic electrophiles has been developed to access branched 1,4-dienes with good regioselectivity. cymitquimica.comtdx.cat This protocol exhibits excellent functional group tolerance. cymitquimica.comtdx.cat

A synergistic rhodium and copper catalysis system has been used for the highly enantioselective allylic alkylation of terminal alkynes with racemic allylic carbonates. nih.gov This method yields branched 1,4-enynes under neutral conditions and tolerates a variety of functional groups on both aliphatic and aromatic terminal alkynes. nih.gov

| Reaction Type | Catalyst | Pronucleophile/Electrophile | Product | Selectivity | Reference |

| Rh-catalyzed Isomerization/Addition | Rh(I)/DPEphos | Carboxylic Acids, Sulfones, Amines | Branched Allylic Esters, etc. | High branched selectivity | numberanalytics.comsnnu.edu.cn |

| Co-hydride-catalyzed Hydroallylation | Cobalt-hydride | Allylic Bromides | Branched 1,4-dienes | Good regioselectivity | cymitquimica.comtdx.cat |

| Synergistic Rh/Cu-catalyzed Alkylation | Rh/Cu | Racemic Allylic Carbonates | Branched 1,4-enynes | High enantioselectivity | nih.gov |

Gold and platinum-catalyzed cycloisomerization reactions of enynes (molecules containing both an alkene and an alkyne) are powerful methods for constructing complex cyclic and polycyclic ring systems from acyclic precursors. vulcanchem.comchemistrysteps.comprepchem.com Gold(I) catalysts are particularly effective due to their π-acidic nature, which selectively activates the alkyne moiety. nih.gov The reaction pathway can often be controlled by the substitution pattern of the starting enyne and the specific catalyst system employed. vulcanchem.comjst.go.jp For instance, gold(I)-catalyzed cycloisomerization of 1,6-enynes can proceed via different cyclization modes (e.g., 5-exo-dig or 6-endo-dig) to generate diverse carbocyclic or heterocyclic scaffolds. chemicalbook.com

Intramolecular C-H insertion reactions represent another important transformation of alkynes. These reactions can be catalyzed by various transition metals, including rhodium and ruthenium. escholarship.orgunical.it For example, ruthenium-catalyzed gem-hydrogenation of internal alkynes can generate a metal carbene, which can then undergo intramolecular C-H insertion to form spirocyclic or bridged ring systems. unical.it Similarly, vinyl cations generated from alkynes can undergo concerted intramolecular insertion into C-H bonds to synthesize cyclopentane (B165970) derivatives. epfl.ch While these reactions showcase the potential for complex molecule synthesis from alkyne precursors, specific applications to this compound are not explicitly detailed in the literature. However, the general reactivity patterns of sterically hindered alkynes suggest that such transformations are feasible. snnu.edu.cn

| Reaction Type | Catalyst | Substrate Type | Product Type | Reference |

| Cycloisomerization | Gold(I) or Platinum(II) | Enynes | Fused or Bridged Carbocycles/Heterocycles | vulcanchem.comprepchem.comchemicalbook.com |

| gem-Hydrogenation/C-H Insertion | Ruthenium | 1,3-Enynes | Spirocyclic/Bridged Rings | unical.it |

| Vinyl Cation C-H Insertion | - | Alkynes | Cyclopentane Derivatives | epfl.ch |

Functional Group Compatibility in Transformations of Branched Terminal Alkynes

The utility of a synthetic method is often defined by its tolerance for various functional groups, which allows for the synthesis of complex molecules without the need for extensive protecting group strategies. Transformations involving branched terminal alkynes, such as this compound, have been shown to be compatible with a wide range of functional groups.

For example, cobalt-catalyzed hydroallylation reactions tolerate protected alcohols, esters, and various halides (fluorine, chlorine, bromine) on the aromatic ring of arylacetylenes. tdx.cat Similarly, the differential dihydrofunctionalization using a Cu/Pd system is compatible with nitriles, epoxides, chlorides, bromides, acetals, and esters. pearson.com Rhodium-catalyzed allylation reactions also exhibit a broad functional group tolerance, including free hydroxyl groups. thermofisher.com

Catalytic Systems for 3,3,6 Trimethylhept 1 Yne Transformations

Transition Metal Catalysis

Copper-Catalyzed Processes (e.g., Hydroboration, Hydrostannylation, Hydroacylation, Hydration)

Copper catalysis is effective for several addition reactions across the alkyne functionality of substrates like 3,3,6-trimethylhept-1-yne.

Hydroboration: Copper(I) hydride (CuH) catalyzed hydroboration is a powerful tool for the synthesis of vinylboronates. nih.gov The reaction of terminal alkynes with bis(pinacolato)diboron (B136004) (B₂pin₂) in the presence of a copper catalyst typically yields vinylboronate esters. researchgate.net Specifically, N-heterocyclic carbene (NHC)-copper catalysts have been shown to efficiently hydroborate terminal alkynes, producing internal (α-) vinylboronates. nih.gov While general for terminal alkynes, the specific application to this compound would be expected to follow this trend, though steric hindrance can influence reaction rates and selectivity. nih.govrsc.org The process involves the formation of a borylcopper species which then adds across the alkyne. nii.ac.jp

Hydrostannylation: Copper-catalyzed hydrostannylation of terminal alkynes provides a direct route to branched alkenylstannanes with high α-selectivity. rsc.orgnii.ac.jpdntb.gov.ua This reaction is notable for its excellent functional group tolerance and its applicability to a wide range of terminal alkynes, regardless of their steric or electronic properties. rsc.orgresearchgate.net The use of a distannane, such as hexamethyldistannane, or a silylstannane in the presence of a copper(II) acetate/trialkylphosphine catalyst system and water as a proton source, facilitates the formation of the α-adduct. nii.ac.jprsc.org For a sterically hindered alkyne like this compound, this method provides a reliable way to synthesize the corresponding α-vinylstannane.

Table 1: Copper-Catalyzed Hydrostannylation of Terminal Alkynes rsc.org

| Alkyne Substrate | Stannylating Reagent | Catalyst System | Selectivity (α-adduct) | Yield |

|---|---|---|---|---|

| 1-Decyne | Me₃Si–SnBu₃ | Cu(OAc)₂ / PCy₃ | High | High |

| 1-Hexyne | Me₃Si–SnBu₃ | Cu(OAc)₂ / PCy₃ | High | High |

| 3,3-Dimethyl-1-butyne (B43207) | Me₃Si–SnBu₃ | Cu(OAc)₂ / PCy₃ | High | High |

| 1-Tetradecyne | Me₃Sn–SnMe₃ | Cu(OAc)₂ / P(tBu)₃ | 97:3 (α:β) | 95% |

Palladium-Catalyzed Reactions (e.g., Dimerization, Cross-Coupling)

Palladium catalysts are paramount in C-C bond formation, and they effectively catalyze the dimerization and cross-coupling of terminal alkynes.

Dimerization: The head-to-tail dimerization of terminal alkynes is a well-established, atom-economical method to produce conjugated enynes. core.ac.uk This reaction can be promoted by palladium catalysts, often in the presence of a Brønsted acid like diphenylphosphinic acid, which facilitates the generation of an active alkenyl(alkynyl)palladium complex. rsc.org However, the dimerization of terminal alkynes can also be an unwanted side reaction in other transformations, such as arylthiolation, and its suppression is key to achieving the desired product. acs.org For sterically hindered alkynes, dimerization can be less favorable, sometimes allowing other reaction pathways to dominate. acs.orgthieme-connect.com

Cross-Coupling: The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of organic synthesis. core.ac.uk This reaction is highly efficient for a broad range of substrates, although very hindered components can present challenges.

Rhodium-Catalyzed Hydroacylation and Coupling Reactions

Rhodium catalysts are known for their ability to promote hydroacylation and other coupling reactions involving alkynes. For instance, Rh(I) catalysis can be employed in tandem reactions, such as a propargyl Claisen rearrangement, to synthesize complex structures like (2Z,4E)-3,6,6-trimethylhepta-2,4-dienal from a vinyl ether precursor. google.comgoogle.com Rhodium complexes can also catalyze the trans-hydroboration of terminal alkynes. rsc.org This process is believed to proceed through a vinylidene intermediate, leading to (Z)-alkenyl boronates. rsc.org

Cobalt-Catalyzed Hydrofunctionalization and Dimerization

Cobalt catalysts, being earth-abundant and possessing unique reactivity, are increasingly used for alkyne transformations. snnu.edu.cn

Hydrofunctionalization: Cobalt-catalyzed hydrofunctionalization reactions are diverse. snnu.edu.cn A notable example is the highly α-selective hydrostannylation of terminal alkynes using tributyltin hydride (Bu₃SnH). sciengine.com This system demonstrates excellent regioselectivity and functional group tolerance. sciengine.com Additionally, cobalt can catalyze sequential hydrosilylation and hydrohydrazidation of terminal alkynes to create 1,2-N,Si compounds. nih.gov Cobalt-hydride species can also be used for the Markovnikov-selective semihydrogenation of aliphatic terminal alkynes. acs.org Highly selective reduction of a terminal alkyne to either an alkene or alkane can be achieved using a cobalt catalyst with a silane (B1218182) as the reductant. nih.gov

Table 2: Cobalt-Catalyzed α-Selective Hydrostannylation sciengine.com

| Catalyst Precursor | Ligand | Regioselectivity (α/β) | Yield |

|---|---|---|---|

| Co(OAc)₂ | L2 (a phosphine (B1218219) ligand) | 97/3 | 99% |

| CoBr₂ | L1 (a phosphine ligand) | 35/65 | 94% |

Dimerization: While specific examples of cobalt-catalyzed dimerization of this compound are not detailed, cobalt's ability to catalyze C-C bond formations suggests its potential in such reactions.

Nickel-Catalyzed Transformations (e.g., Hydrocyanation, Hydrogenation)

Nickel catalysts offer an economical and efficient alternative for various alkyne functionalizations.

Hydrocyanation: Nickel-catalyzed hydrocyanation of terminal alkynes is an effective method for producing vinyl nitriles. organic-chemistry.org Modern protocols avoid the use of highly toxic HCN gas, instead employing safer cyanide sources like zinc cyanide (Zn(CN)₂) with water as the hydrogen source, or malononitrile-based reagents. organic-chemistry.orgacs.orgnih.gov These reactions generally exhibit high regioselectivity. organic-chemistry.orgacs.org While these methods are general for terminal alkynes, achieving high selectivity can depend on the specific substrate and ligand used, as mixtures of linear and branched vinyl nitriles can sometimes form. acs.orgbohrium.com

Hydrogenation: Palladium on carbon (Pd/C) is a standard catalyst for the complete hydrogenation of alkynes and alkenes to the corresponding alkane. brainly.com For a compound like 2,3,3-trimethylhept-1-en-6-yne, reaction with H₂ over Pd/C results in the saturation of both the double and triple bonds to form 2,3,3-trimethylhexane. brainly.com While nickel catalysts are also used for hydrogenation, palladium is more commonly cited for this complete reduction.

Gold-Catalyzed Reactions and Vinylidene Intermediates

Gold catalysts, known for their carbophilic π-Lewis acidity, activate alkynes towards nucleophilic attack and can facilitate unique cyclization and rearrangement cascades. acs.orgrsc.org A key feature of gold catalysis with terminal alkynes is the potential formation of gold vinylidene intermediates. rsc.orgencyclopedia.pubd-nb.infothieme-connect.com These highly reactive species can be generated through a 1,2-migration process on a gold-activated alkyne or via dual gold activation of a diyne substrate. thieme-connect.com Once formed, gold vinylidenes can undergo C-H insertion or react with various nucleophiles, leading to complex cyclic and polycyclic structures. d-nb.infothieme-connect.com While these reactions are well-documented for various diynes and functionalized alkynes, specific studies focusing on the generation of a vinylidene from this compound and its subsequent reactions were not found in the provided search results.

Silver- and Indium-Mediated Transformations

Silver (Ag) and Indium (In) salts are effective Lewis acids that can activate the π-system of alkynes, facilitating a range of chemical transformations. While specific studies on this compound are not extensively documented, the reactivity of analogous terminal alkynes in the presence of these metals provides insight into potential transformations.

Silver-Mediated Reactions: Silver catalysts are known to mediate various reactions of terminal alkynes, including direct cyanation and perfluoroalkylation. rsc.orgnih.gov In a typical cyanation reaction, a silver salt like silver trifluoromethanesulfonate (B1224126) (AgOTf) reacts with the terminal alkyne to generate a silver acetylide intermediate. rsc.org This intermediate can then react with a cyanide source. For instance, N-isocyanoiminotriphenylphosphorane has been used as a cyanide source, inserting into the silver-carbon bond to ultimately yield a propionitrile (B127096) derivative after reductive elimination. rsc.org The significant steric hindrance of the neopentyl group in this compound would likely influence the rate and efficiency of such transformations.

Silver can also promote radical reactions. The silver-mediated perfluoroalkylation of terminal alkynes with perfluoroalkyl iodides proceeds under mild conditions. nih.gov This process is initiated by a perfluoroalkyl radical addition to the alkyne, followed by an elimination step to form the C(sp)-RF bond. nih.gov

Indium-Mediated Reactions: Indium-mediated reactions, particularly Barbier-type carbonyl alkynylations, are well-established. researchgate.net However, the steric bulk of this compound presents a significant challenge. Studies on the carboindation of terminal alkynes have shown that sterically demanding substituents dramatically reduce reaction yields. For example, the allylindation of tert-butylacetylene, an alkyne with steric hindrance comparable to this compound, fails to proceed, highlighting the sensitivity of this method to steric factors. nih.gov

In contrast, indium-mediated allylation of less hindered, unactivated terminal alkynes proceeds smoothly at room temperature to produce 1,4-dienes via a regioselective Markovnikov addition. researchgate.netrsc.org This suggests that for this compound, the high steric demand of the neopentyl group would likely be the rate-limiting factor, potentially requiring more forcing conditions or specialized catalytic systems to achieve efficient transformation.

| Catalyst/Reagent | Alkyne Substrate Example | Transformation | Product Example | Yield (%) | Ref |

| AgOTf, NIITP | Phenylacetylene | Cyanation | 3-Phenylpropiolonitrile | 78% | rsc.org |

| InBr₃, Allyl-TMS | 1-Decyne | Allylindation/Iodolysis | (Z)-4-Iodo-2-methyl-1,4-tridecadiene | 89% | nih.gov |

| In, Allyl bromide | Phenylacetylene | Allylation | 2-Phenyl-1,4-pentadiene | 85% | researchgate.net |

This table presents data for analogous terminal alkynes to illustrate potential transformations.

Iridium Catalysis

Iridium complexes are versatile catalysts capable of promoting a wide range of transformations, including C-H bond activation and hydrogenation. nih.govuwindsor.ca For terminal alkynes like this compound, iridium catalysis offers pathways to complex molecular architectures.

A notable application of iridium catalysis is the double C-H functionalization of arenes and subsequent carbocarbation of alkynes. nih.gov For instance, an electron-deficient cyclopentadienyl (B1206354) iridium(III) catalyst can activate the C(sp²)-H and C(sp³)-H bonds of anisoles, generating a metallacycle that subsequently inserts an alkyne to form chromenes. nih.gov The sterically hindered nature of this compound would be a key factor in the insertion step of such a reaction.

Iridium is also highly effective in catalytic transfer hydrogenation. A ligand-promoted iridium-catalyzed system using ethanol (B145695) as the hydrogen source can selectively reduce terminal alkynes to the corresponding terminal alkenes. nih.gov The combination of [Ir(cod)Cl]₂ and a bidentate phosphine ligand like 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) has proven effective for this transformation with various arylacetylenes. nih.gov The hydrogenation of sterically hindered alkenes, such as 3,3-dimethyl-1-butene, has been successfully achieved with tris(pyrazolyl)methane sulfonate complexes of iridium, suggesting that the neopentyl group in this compound would be tolerated in similar hydrogenation reactions. acs.org

| Catalyst System | Substrate Example | Transformation | Product Example | Yield (%) | Ref |

| [Cp*CF3-PhIrCl₂]₂, Cu(OAc)₂ | 4-(Trifluoromethyl)anisole, Difluoroalkyne | Double C-H Activation/Carbocarbation | Substituted Chromene | 75% | nih.gov |

| [Ir(cod)Cl]₂, dppe, EtOH | Phenylacetylene | Transfer Hydrogenation | Styrene | 91% | nih.gov |

| [Ir(H)₂(NCCH₃)₃(P-i-Pr₃)]BF₄ | Ethene | Hydrogenation | Ethane | - | acs.org |

This table presents data for representative iridium-catalyzed reactions to illustrate potential transformations.

Organocatalytic Approaches

Organocatalysis provides a metal-free alternative for chemical transformations, often operating under mild conditions with high selectivity. For terminal alkynes, Brønsted bases and cooperative catalytic systems are particularly relevant.

Brønsted Base Mediated Reactions

The terminal proton of this compound is weakly acidic (pKa ≈ 25), allowing for its removal by a strong Brønsted base. libretexts.org The resulting acetylide anion is a potent nucleophile that can participate in various bond-forming reactions.

Recent advances have shown that strong bases can catalyze the formal 1,2-addition of various moieties across the triple bond. For example, a catalytic amount of a lithium or sodium base, such as lithium tert-butoxide (LiO-t-Bu), can mediate the stereoselective diphosphination of terminal alkynes with diphosphanes, yielding (E)-1,2-diphosphinoethenes. nih.govorganic-chemistry.org Similarly, organobase-catalyzed 1,1-diborylation of terminal alkynes provides a metal-free route to versatile 1,1-diborylalkene products. nih.gov These methods are generally applicable to a wide range of terminal alkynes, and the steric hindrance of this compound is not expected to inhibit the initial deprotonation step, making these transformations highly feasible.

| Catalyst | Reagent | Substrate Example | Transformation | Yield (%) | Ref |

| LiO-t-Bu (cat.) | Tetraphenyldiphosphane | Phenylacetylene | (E)-1,2-bis(diphenylphosphino)-1-phenylethene | 94% | nih.gov |

| BTMG (cat.) | B₂oct₂ | Propargyl acetate | 1,1-Diborylalkene derivative | 95% | nih.gov |

| NaNH₂ | Methyl Iodide | Propyne | 2-Butyne (B1218202) | High | libretexts.org |

This table presents data for representative Brønsted base-mediated reactions applicable to terminal alkynes.

Cooperative Catalysis Involving Lewis Acids and Organocatalysts

Cooperative catalysis, where two or more distinct catalysts work in concert, enables transformations that are not possible with either catalyst alone. ethz.ch A common strategy for functionalizing alkynes involves the combination of a Lewis acid to activate the alkyne and an organocatalyst to generate a nucleophilic species from a separate functionality within the same molecule. chim.itd-nb.info

For example, the intramolecular cyclization of an aldehyde bearing a terminal alkyne can be achieved using a dual catalytic system of indium(III) chloride and a secondary amine. chim.it The InCl₃ acts as a Lewis acid, coordinating to the alkyne and increasing its electrophilicity. Simultaneously, the secondary amine reacts with the aldehyde to form a nucleophilic enamine. The enamine then attacks the activated alkyne, leading to cyclization. Upon hydrolysis, the cyclic product is released, and both catalysts are regenerated. chim.it While this specific reaction requires a functionalized derivative of this compound (e.g., one containing an aldehyde group), it showcases a powerful strategy for constructing complex cyclic systems from simple acyclic precursors. The steric hindrance of the neopentyl group would be a critical factor in the stereochemical outcome of the cyclization.

| Catalyst 1 (Lewis Acid) | Catalyst 2 (Organocatalyst) | Substrate Type | Transformation | Diastereoselectivity | Enantioselectivity (% ee) | Ref |

| InCl₃ | N-Cyclohexylisopropylamine | α-Branched formyl alkyne | 5-exo-dig Cyclization | >20:1 | 91% | chim.it |

| AuCl(IPr) | (S)-Proline | 2-Alkynylbenzaldehyde | Cyclization | - | - | mdpi.com |

| [Pd(PPh₃)₄] | Pyrrolidine | Aldehyde + Allyl Acetate | α-Allylic Alkylation | - | - | mdpi.com |

This table illustrates the principles of cooperative catalysis using examples of transformations on functionalized alkynes.

Mechanistic Investigations and Computational Studies of Branched Terminal Alkynes

Elucidation of Reaction Mechanisms for Key Transformations

The mechanisms of reactions involving branched terminal alkynes are diverse, often dictated by the catalyst and reagents employed. Key transformations include additions, cyclizations, and hydrofunctionalizations.

Electrophilic Additions: The addition of electrophiles like halogens to alkynes has been a model for mechanistic studies. acs.org For branched alkynes, the reaction with bromine is understood to initiate with the formation of a π-complex between the alkyne and one or two bromine molecules. acs.orgacs.org Density Functional Theory (DFT) calculations on terminal alkynes substituted with bulky groups (like a t-butyl group, which is structurally analogous to the neopentyl group in 3,3,6-trimethylhept-1-yne) show that the initial π-complex is more stable than the separated reactants. acs.org The reaction can then proceed to form trans- and cis-dibromoalkenes, often without the formation of ionic intermediates, through a transition state involving a π-complex of two bromine molecules with the alkyne. acs.orgacs.org The regioselectivity of additions to unsymmetrical alkynes generally follows Markovnikov's rule, though the rates are often slower than for equivalently substituted alkenes. msu.edu This reduced reactivity is attributed to the sp-hybridized carbons strongly attracting the π-electrons, making them less available for electrophilic attack. msu.edu

Hydrofunctionalization Reactions: Copper-catalyzed hydrofunctionalization reactions, such as hydroboration and hydrosilylation, are efficient methods for transforming alkynes. rsc.orgchinesechemsoc.org The mechanism typically involves the regioselective addition of a Cu-H or Cu-B species across the triple bond to form an alkenylcopper intermediate. rsc.orgscispace.com In the case of terminal alkynes, this addition is often highly regioselective. For instance, in hydroboration-oxidation, the use of bulky borane (B79455) reagents like disiamylborane (B86530) is crucial to prevent a second hydroboration event, allowing for the selective formation of an aldehyde from a terminal alkyne. jove.commasterorganicchemistry.com The reaction proceeds via a syn-addition of the B-H bond across the triple bond in an anti-Markovnikov fashion, leading to an enol that tautomerizes to the final aldehyde product. msu.edujove.com

Cyclization and Rearrangement Reactions: Gold(I) catalysts are particularly effective at activating alkynes for intramolecular reactions. nih.govacs.org The general mechanism involves the coordination of the electrophilic gold(I) complex to the alkyne, rendering it susceptible to nucleophilic attack. acs.org In the case of enynes, this can lead to cycloisomerization. acs.org Rhodium-catalyzed reactions of alkynes can proceed through various pathways, including the formation of a hydride-formyl rhodium species in reactions with formaldehyde, which can then undergo alkene or alkyne insertion. scielo.org.mx

Characterization and Role of Catalytic Intermediates (e.g., Alkenylcopper Species, Gold Vinylidenes)

The transient species formed during catalysis are pivotal in determining the outcome of reactions involving branched alkynes. Alkenylcopper species and gold vinylidenes are two prominent examples of such intermediates.

Alkenylcopper Species: These intermediates are central to a wide array of copper-catalyzed transformations of alkynes. scispace.com They are typically generated by the syn-addition of a copper hydride (Cu-H) or boryl copper (Cu-B) species to an alkyne. rsc.orgacs.org The regioselectivity of this addition is controlled by the steric and electronic properties of both the alkyne's substituents and the ligands on the copper catalyst. scispace.com Once formed, the alkenylcopper species is a versatile nucleophile that can react with various electrophiles, such as alcohols, CO₂, and alkyl halides, to yield multi-substituted alkenes. rsc.orgscispace.com In synergistic Cu/Pd catalyzed reactions, the alkenylcopper intermediate can undergo transmetalation to a palladium complex to participate in cross-coupling reactions. acs.orgnih.gov Mechanistic studies have supported a pathway involving copper-catalyzed hydroboration followed by a second hydrocupration to form a heterobimetallic intermediate, which then undergoes palladium-catalyzed arylation. nih.gov

Gold Vinylidenes: While gold carbenes are well-studied intermediates in gold catalysis, gold vinylidenes have more recently emerged as synthetically useful species. thieme-connect.com These intermediates can be accessed from terminal alkynes through several pathways. One common method is a 1,2-migration of a silyl (B83357) or halide group from a substituted alkyne activated by a gold catalyst. thieme-connect.com Another route involves the dual activation of a diyne substrate. thieme-connect.comencyclopedia.pub More recently, it has been shown through experimental and computational evidence that gold vinylidenes can be generated directly from terminal alkynes via a bifurcation pathway, facilitated by a weak base and a bulky phosphine (B1218219) ligand on the gold catalyst. acs.org Once formed, these highly reactive gold vinylidenes can undergo facile intramolecular C(sp³)–H insertions, as well as O–H and N–H insertions, leading to the formation of complex cyclic products. acs.org

Application of Computational Chemistry for Predicting Regio- and Stereoselectivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the selectivity of reactions involving branched alkynes. nih.gov

Predicting Regioselectivity: DFT calculations can model the transition states of competing reaction pathways, allowing for the prediction of the most likely product isomer. acs.orgacs.org For instance, in the Rh(I)-catalyzed annulation of 1,2,3-thiadiazoles with terminal alkynes, computational studies revealed that both the electronic and steric properties of the alkyne substituent are crucial in determining regioselectivity. uow.edu.au In the copper-catalyzed azide-alkyne cycloaddition (CuAAC or "click reaction"), DFT has been used to explore the free energy profiles to understand the origins of the high regioselectivity observed. nih.gov Similarly, for the thermal, metal-free cycloaddition of azides to 1,3-diynes, computational analysis showed that the formation of the 5-alkynyl-1,2,3-triazole is both the kinetic and thermodynamic product, regardless of the substituents. acs.org

Understanding Reaction Barriers and Stereoselectivity: Computational models can elucidate the factors controlling stereoselectivity by comparing the activation energies of pathways leading to different stereoisomers. In alkyne bromination, DFT studies predict that trans-dibromoalkenes are the favored product. acs.orgacs.org The Activation Strain Model (or Distortion/Interaction Model) is a powerful conceptual tool used to analyze activation barriers. researchgate.net This model dissects the energy of the transition state into the energy required to distort the reactants into their transition-state geometries (distortion energy) and the interaction energy between these distorted fragments. This approach has been used to explain reactivity trends in cycloadditions of azides to strained cyclic alkynes, showing that differences in reactivity are often more related to differences in distortion energies than to the amount of strain released. researchgate.net

Mechanism Elucidation: DFT calculations are frequently used to support or challenge proposed reaction mechanisms. In the isomerization of rhodium-alkyne complexes to rhodium-vinylidene complexes, calculations suggest a mechanism involving the slippage of the π-bound alkyne into a σC–H complex, followed by an indirect 1,2-H shift to give the vinylidene species. rsc.org For gold-catalyzed reactions, calculations have been crucial in confirming the involvement of gold vinylidene intermediates and elucidating their complex formation pathways. acs.org

Kinetic and Thermodynamic Analysis of Branched Alkyne Reactivity

The reactivity of branched alkynes is governed by both kinetic and thermodynamic factors. The high energy stored in the triple bond generally makes alkyne reactions highly exothermic and thermodynamically favorable. researchgate.netnih.gov

Thermodynamics: Alkynes are thermodynamically less stable than their corresponding alkenes. msu.edulibretexts.org The heat of hydrogenation for an alkyne to an alkane is significantly more exothermic than that for an alkene to an alkane. For example, the hydrogenation of 2-butyne (B1218202) to cis-2-butene (B86535) releases about 36.7 kcal/mol, while the hydrogenation of cis-2-butene to butane (B89635) releases about 28.3 kcal/mol. msu.edu This inherent instability can be harnessed to drive difficult transformations. nih.gov However, the triple bond itself is strong, and despite being thermodynamically favorable, many addition reactions are kinetically slow. msu.edu

Kinetics: The rate of reactions involving branched alkynes is highly sensitive to steric hindrance. The bulky substituents near the reaction center can significantly slow down the reaction rate. For example, in the thiol-alkyne reaction with cysteine proteases, introducing bulky methyl substituents on the propargyl moiety was found to decrease the rate of covalent adduct formation. acs.org Kinetic studies of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) have been performed using microcalorimetry. acs.org These studies determined activation energies for the reaction of benzyl (B1604629) azide (B81097) with various terminal alkynes; for example, the activation energy with 4-nitrophenylacetylene was found to be 22.99 ± 0.13 kJ mol⁻¹. acs.org Such analyses show that the reaction is kinetically controlled, with electron-withdrawing groups and less steric hindrance on the alkyne leading to faster rates. acs.org Kinetic analysis of atmospheric oxidation of simple alkynes by OH radicals has also been conducted, providing insights into product-forming rate constants and branching ratios. oberlin.edu

Below is a table summarizing kinetic data for representative alkyne reactions.

| Reaction | Alkyne | Catalyst/Conditions | Activation Energy (Ea) | k_obs / Rate Information | Source(s) |

| Azide-Alkyne Cycloaddition | 4-Nitrophenylacetylene | Copper(I) | 22.99 ± 0.13 kJ/mol | Kinetically controlled | acs.org |

| Azide-Alkyne Cycloaddition | Ethyl propiolate | Copper(I) | 55.81 ± 0.74 kJ/mol | Kinetically controlled | acs.org |

| Azide-Alkyne Cycloaddition | 3-Butyn-2-one | Copper(I) | 56.75 ± 0.65 kJ/mol | Kinetically controlled | acs.org |

| Polycycloaddition | 8-Azidooct-1-yne (8AA) | Thermal (Bulk) | 85 ± 2 kJ/mol | More reactive than 12AA | mdpi.com |

| Polycycloaddition | 12-Azidododec-1-yne (12AA) | Thermal (Bulk) | 86 ± 2 kJ/mol | Less reactive than 8AA | mdpi.com |

The following table provides an overview of predicted regioselectivity in alkyne reactions from computational studies.

| Reaction Type | Alkyne Type | Catalyst | Predicted Major Regioisomer | Computational Method | Source(s) |

| Azide Cycloaddition | 3-Substituted Cyclooctynes | None (Gas Phase) | 1,5-addition | B3LYP DFT | researchgate.net |

| Azide Cycloaddition | 1,3-Diynes | None (Thermal) | 5-alkynyl-1,2,3-triazole | DFT | acs.org |

| Annulation | Terminal Alkynes | Rh(I) | Dependent on alkyne substituent | DFT | uow.edu.au |

| Hydroallylation | Terminal Alkynes | Cobalt-Hydride | α-selective (Markovnikov) | N/A | chinesechemsoc.org |

Advanced Analytical Methodologies in Branched Alkyne Research

Advanced Spectroscopic Characterization Techniques for Structural Confirmation

The unambiguous determination of the chemical structure of novel or synthesized branched alkynes is foundational to their study. While standard spectroscopic methods like 1D NMR and basic mass spectrometry provide initial insights, advanced techniques are often required for complete structural elucidation and confirmation, especially for complex molecules or isomeric mixtures. researchgate.netethernet.edu.etipb.pt

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Advanced 1D and 2D NMR experiments are indispensable for confirming the connectivity and stereochemistry of branched alkynes. researchgate.netipb.pt For a molecule like 3,3,6-trimethylhept-1-yne, while a simple ¹H NMR would show the presence of different proton environments, 2D NMR techniques provide definitive proof of the carbon skeleton and the position of the functional groups.

2D Correlation Spectroscopy (COSY): This experiment identifies proton-proton couplings, allowing for the tracing of the carbon chain. For this compound, COSY would show correlations between the methine proton at C6 and the adjacent methylene (B1212753) (C5) and methyl protons.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates directly bonded carbon and proton atoms, confirming which protons are attached to which carbons.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals longer-range couplings between protons and carbons (typically 2-3 bonds). It is particularly useful for identifying quaternary carbons, such as C3 in this compound, by showing correlations from the protons of the gem-dimethyl groups and the acetylenic proton to this carbon.

Nuclear Overhauser Effect (NOE) Spectroscopy: NOE-based experiments (e.g., NOESY) provide information about the spatial proximity of atoms, which is crucial for determining the three-dimensional structure of more complex branched alkynes. diva-portal.org

A hypothetical summary of the expected 2D NMR correlations for this compound is presented in the table below.

| Proton (¹H) Signal | COSY Correlations | HMBC Correlations (to Carbon) |

| Acetylenic H (C1) | C2-H (if present) | C2, C3 |

| gem-Dimethyl H (on C3) | - | C2, C3, C4 |

| Methylene H (C4) | Methylene H (C5) | C3, C5, C6 |

| Methylene H (C5) | Methylene H (C4), Methine H (C6) | C3, C4, C6, C7 |

| Methine H (C6) | Methylene H (C5), Isopropyl Methyl H | C4, C5, C7, Isopropyl Carbons |

| Isopropyl Methyl H (on C6) | Methine H (C6) | C5, C6, other Isopropyl Carbon |

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, which allows for the determination of its elemental composition. caltech.edu Advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS), can be used to fragment the molecule and analyze the resulting ions. The fragmentation pattern provides valuable information about the molecule's structure. For this compound, characteristic fragmentation would likely involve the loss of methyl and isopropyl groups.

| Fragmentation Technique | Potential Fragment Ions (m/z) | Structural Information Gained |

| Electron Ionization (EI) | [M-15]⁺ (loss of CH₃) | Presence of methyl groups |

| [M-43]⁺ (loss of C₃H₇) | Presence of an isopropyl group | |

| Cleavage at the quaternary center | Information about the branched structure | |

| Electrospray Ionization (ESI) | [M+H]⁺ or [M+Na]⁺ | Molecular weight confirmation |

High-Resolution Chromatographic Separation and Purity Assessment

Ensuring the purity of a synthesized compound like this compound is critical for its subsequent use in research or as a building block in further synthesis. High-resolution chromatographic techniques are the methods of choice for separating the target compound from starting materials, byproducts, and isomers, as well as for quantifying its purity.

Gas Chromatography (GC):

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for analyzing volatile compounds like branched alkynes. mpg.deku.ac.ke High-resolution capillary columns can separate closely related isomers. The retention time is a characteristic property of the compound under specific GC conditions, while the mass spectrum provides structural identification. For purity assessment, the area of the peak corresponding to this compound is compared to the total area of all peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC):

For less volatile or thermally labile branched alkynes, High-Performance Liquid Chromatography (HPLC) is the preferred method for purity assessment. acs.orgresearchgate.net Chiral HPLC, using a chiral stationary phase, is particularly important for the separation and quantification of enantiomers if the branched alkyne is chiral. bham.ac.uk The purity is determined by comparing the peak area of the main component to the total peak area, often at a specific UV wavelength. reddit.com

A typical data table for the purity assessment of a synthesized batch of this compound might look as follows:

| Analytical Method | Retention Time (min) | Peak Area (%) | Identity |

| GC-MS | 8.52 | 99.2 | This compound |

| 7.98 | 0.5 | Starting Material Isomer | |

| 9.15 | 0.3 | Unidentified Byproduct | |

| HPLC (UV 210 nm) | 6.24 | 99.1 | This compound |

| 5.81 | 0.6 | Related Impurity | |

| 7.03 | 0.3 | Solvent/Other |

In-situ Monitoring Techniques for Reaction Progress and Intermediate Detection

The study of reaction mechanisms and the optimization of reaction conditions for the synthesis of branched alkynes are greatly facilitated by in-situ monitoring techniques. These methods, often referred to as Process Analytical Technology (PAT), allow for real-time analysis of the reacting mixture without the need for sampling. rsc.orgresearchgate.netacs.orgchromnet.netglobalresearchonline.net

In-situ Fourier Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy is a powerful technique for monitoring the progress of chemical reactions in real-time. mt.commdpi.com By inserting a probe directly into the reaction vessel, the disappearance of reactants and the appearance of products can be tracked by observing changes in the characteristic vibrational frequencies of their functional groups. For the synthesis of an alkyne, one could monitor the disappearance of the starting material's characteristic peaks and the appearance of the alkyne C≡C and ≡C-H stretching vibrations (around 2100-2260 cm⁻¹ and 3300 cm⁻¹, respectively). nih.gov This allows for the determination of reaction kinetics and endpoints. mdpi.comacs.org

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy:

In-situ NMR spectroscopy provides detailed structural information about the species present in a reaction mixture over time. d-nb.infoacs.org This technique is invaluable for identifying transient intermediates and byproducts, thus offering deep mechanistic insights. researchgate.netacs.org For instance, in a reaction forming a branched alkyne, one could monitor the specific proton and carbon signals of the starting materials, intermediates, and the final product, allowing for the calculation of concentration profiles and reaction rates. nih.gov

A hypothetical reaction monitoring data summary for the synthesis of this compound could be presented as follows:

| Time (min) | Reactant A Conc. (M) (from in-situ FTIR) | Product Conc. (M) (from in-situ NMR) | Intermediate B Conc. (M) (from in-situ NMR) |

| 0 | 1.00 | 0.00 | 0.00 |

| 10 | 0.75 | 0.20 | 0.05 |

| 30 | 0.30 | 0.65 | 0.05 |

| 60 | 0.05 | 0.94 | 0.01 |

| 90 | <0.01 | >0.98 | <0.01 |

These advanced analytical methodologies provide a powerful toolkit for researchers working with branched alkynes like this compound, enabling precise structural characterization, rigorous purity control, and a deep understanding of their formation pathways.

Conclusion and Future Research Directions

Summary of Key Academic Advances in 3,3,6-Trimethylhept-1-yne Chemistry

Direct academic literature focusing exclusively on this compound is limited. However, the chemistry of structurally related branched terminal alkynes provides significant insights. Research in this area has largely revolved around the development of stereoselective and regioselective transformations of the alkyne moiety. Key advancements include novel catalytic systems that enable the controlled functionalization of the triple bond, leading to the synthesis of complex molecular scaffolds. While specific data for this compound is not abundant in public databases, the reactivity of its terminal alkyne group is expected to follow established principles, serving as a nucleophile after deprotonation or undergoing addition reactions. The steric hindrance provided by the gem-dimethyl group at the 3-position and the isobutyl group likely influences the regioselectivity of these reactions, a topic of ongoing academic interest.

Emerging Research Avenues in Branched Terminal Alkyne Synthesis and Functionalization

The synthesis and functionalization of branched terminal alkynes represent a vibrant area of contemporary organic chemistry research. Traditional methods for alkyne synthesis, such as the dehydrohalogenation of dihalides, are being supplemented by more sophisticated and milder catalytic approaches. numberanalytics.com

Recent breakthroughs are centered on:

Regioselective Functionalization: A significant challenge in the chemistry of terminal alkynes is controlling the regioselectivity of addition reactions. Emerging research focuses on developing catalytic systems that can direct incoming groups to either the terminal (anti-Markovnikov) or internal (Markovnikov) carbon of the alkyne. For instance, dual catalytic systems have been developed for the highly regioselective reductive hydration of terminal alkynes to produce either branched or linear alcohols. organic-chemistry.org Similarly, methods for the branched-selective formal hydroacylation of terminal alkynes are being explored. oup.com

Stereodivergent Synthesis: The ability to control the stereochemical outcome of alkyne functionalization is crucial for the synthesis of chiral molecules. Recent studies have demonstrated the use of novel catalysts to achieve stereodivergent outcomes, providing access to either E- or Z-alkenes from the same alkyne starting material through catalyst control. rsc.org

Direct Transformation to Value-Added Products: Researchers are actively developing methods to directly convert terminal alkynes into more complex and valuable functionalities in a single step. A notable example is the development of a rhodium-catalyzed reaction of terminal alkynes with sulfonyl hydrazides to produce branched allylic sulfones with high selectivity. acs.org

These emerging avenues are expanding the synthetic utility of branched terminal alkynes, enabling the construction of intricate molecular architectures with high precision.

Potential for Novel Catalyst Design and Reaction Discovery

The unique steric and electronic properties of branched terminal alkynes like this compound present opportunities for the design of novel catalysts and the discovery of new chemical reactions.

| Catalyst Type | Potential Application in Branched Alkyne Chemistry | Research Focus |

| Transition Metal Catalysts (e.g., Rh, Co, Mn) | Hydrofunctionalization, Cycloadditions, Coupling Reactions | Development of ligands that can fine-tune the steric and electronic environment around the metal center to control regioselectivity and enantioselectivity. researchgate.netacs.orgnih.gov |

| Recyclable Catalysts | Green and Sustainable Synthesis | Encapsulation of metal nanoparticles in supports like polysiloxanes or porous organic polymers to create efficient and reusable catalysts for alkyne functionalization. mdpi.comnsf.gov |

| Copper(I) Hydride Catalysts | Asymmetric Synthesis | Development of chiral ligands for copper-catalyzed transformations to produce enantioenriched products from terminal alkynes. mit.edu |

The quest for new catalysts is driven by the need for more efficient, selective, and sustainable synthetic methods. The steric bulk of the substituents in this compound could be exploited to favor specific reaction pathways with appropriately designed catalysts, potentially leading to the discovery of unprecedented transformations. For example, the development of catalysts that can overcome the inherent regioselectivity rules, such as achieving Markovnikov hydroboration of terminal alkynes, is a significant area of research. hiroshima-u.ac.jp

Broader Impact on Fundamental Organic Synthesis and Materials Science Research

The chemistry of branched terminal alkynes has far-reaching implications beyond the synthesis of individual molecules.

In Fundamental Organic Synthesis:

Building Block for Complex Molecules: Terminal alkynes are fundamental building blocks in the synthesis of natural products, pharmaceuticals, and agrochemicals. numberanalytics.comrsc.org The development of new reactions for branched alkynes expands the toolbox available to synthetic chemists for constructing complex and biologically active compounds.

Platform for Mechanistic Studies: The reactions of alkynes provide a platform for studying fundamental reaction mechanisms, such as those involved in metal-catalyzed processes. Understanding these mechanisms is crucial for the rational design of new catalysts and reactions. rsc.org

In Materials Science:

Monomers for Polymer Synthesis: The carbon-carbon triple bond can be polymerized to create novel materials with interesting electronic and optical properties. The bulky side chains of this compound could lead to polymers with unique solubility and morphological characteristics.

Functionalization of Surfaces: The terminal alkyne group can be used to anchor molecules to surfaces through "click" chemistry, a powerful tool for creating functionalized materials with applications in areas such as biosensors and catalysis. rsc.org

Q & A

Q. What are the validated synthetic pathways for 3,3,6-Trimethylhept-1-yne, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of this compound typically involves alkyne alkylation or cross-coupling reactions. For example, a Sonogashira coupling between a terminal alkyne and a halogenated trimethylheptane derivative can yield the target compound. Reaction conditions such as temperature (optimized at 60–80°C), catalyst loading (e.g., Pd(PPh₃)₂Cl₂), and solvent polarity (e.g., THF or DMF) significantly impact yield. Lower temperatures reduce side reactions like alkyne oligomerization, while excess base (e.g., K₂CO₃) ensures deprotonation of intermediates. Purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : The terminal alkyne proton appears as a singlet at δ 1.8–2.1 ppm. Methyl groups at positions 3 and 6 show distinct splitting patterns due to coupling with adjacent protons.

- ¹³C NMR : The sp-hybridized carbon resonates at δ 70–85 ppm, while methyl carbons appear at δ 15–25 ppm.

- IR : A sharp absorption band near 3300 cm⁻¹ confirms the C≡C-H stretch, and a C≡C stretch appears at 2100–2260 cm⁻¹.

Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods to prevent inhalation of vapors (boiling point: ~186–191°C, similar to structurally related compounds) .

- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and flame-resistant lab coats.

- Storage : Inert atmosphere (argon) and refrigeration to prevent polymerization.

- Spill Management : Neutralize with sand or vermiculite; avoid water due to potential flammability .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the reactivity of this compound in catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in reactions. For example, HOMO localization on the alkyne terminus indicates susceptibility to electrophilic attack. Molecular docking studies (using software like AutoDock Vina) can model interactions with catalytic metal centers (e.g., Pd or Cu), guiding catalyst design for cross-coupling reactions .

Q. What experimental strategies resolve contradictions between observed and theoretical reaction kinetics for this compound?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated analogs to identify rate-determining steps.

- In-situ Monitoring : Techniques like FTIR or Raman spectroscopy track intermediate formation.

- Statistical Analysis : Use ANOVA to compare experimental data with theoretical models (e.g., Eyring equation) and identify deviations caused by steric effects from methyl groups .

Q. How does steric hindrance from the 3,3,6-trimethyl groups influence the compound’s participation in [2+2] cycloadditions?

- Methodological Answer : Steric bulk reduces orbital overlap between the alkyne and dienophiles. Experimental validation involves:

- Substrate Scope Screening : Test reactivity with electron-deficient vs. electron-rich dienophiles.

- X-ray Crystallography : Resolve adduct structures to confirm regioselectivity.

- Computational Modeling : Compare activation energies of hindered vs. unhindered analogs .

Q. What methodologies optimize the use of this compound in synthesizing fluorinated analogs for biological studies?

- Methodological Answer :

- Fluorination Techniques : Use electrophilic fluorinating agents (e.g., Selectfluor) under inert conditions.

- Biological Assays : Measure cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀) to evaluate bioactivity.

- Metabolic Stability Testing : Incubate with liver microsomes and analyze via HPLC-MS .

Data Analysis and Presentation

Q. Table 1: Key Spectroscopic Data for this compound

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 1.8 (s, 1H, C≡CH), δ 1.2 (m, 9H) | |

| ¹³C NMR | δ 85 (C≡C), δ 20–25 (CH₃) | |

| IR | 3300 cm⁻¹ (C≡C-H), 2110 cm⁻¹ (C≡C) |

Q. Table 2: Synthetic Optimization Parameters

| Condition | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | Maximizes coupling efficiency |

| Catalyst (Pd) | 5 mol% | Reduces side reactions |

| Solvent | THF | Enhances solubility |

Critical Evaluation and Future Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.